GSK-3 Inhibitor X

Overview

Description

Mechanism of Action

Mode of Action

BIO-Acetoxime interacts with its targets, GSK-3α and GSK-3β, by binding to the ATP-binding pocket . This interaction inhibits the activity of GSK-3, thereby blocking the phosphorylation and degradation of β-catenin . This allows β-catenin to activate the transcription of WNT pathway-controlled genes .

Biochemical Pathways

The primary biochemical pathway affected by BIO-Acetoxime is the WNT signaling pathway . By inhibiting GSK-3, BIO-Acetoxime prevents the degradation of β-catenin, a key component of the WNT pathway . This leads to the activation of WNT pathway-controlled genes .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of a compound . Factors such as the compound’s chemical structure, its interactions with biological systems, and the route of administration can all influence its ADME properties .

Result of Action

The inhibition of GSK-3 by BIO-Acetoxime has several molecular and cellular effects. It has been shown to relieve Herpes Simplex Virus-1 (HSV-1) induced cytopathic effects and apoptosis . Furthermore, it suppresses the expression of HSV-1 genes, such as ICP0 and ICP27 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BIO-Acetoxime. Factors such as temperature and pH can affect the structure and function of enzymes, including GSK-3 . Changes in these factors can disrupt the hydrogen bonds within enzymes, causing them to denature and potentially affecting the efficiency with which they catalyze reactions .

Biochemical Analysis

Biochemical Properties

BIO-Acetoxime exhibits high selectivity for GSK-3α/β, with an IC50 value of 10 nM . It shows weak inhibitory effects on other kinases such as CDK5/p25, CDK2/cyclin A, and CDK1/cyclin B . The interaction between BIO-Acetoxime and these biomolecules is primarily through binding to the ATP-binding pocket of the enzymes .

Cellular Effects

BIO-Acetoxime has been shown to have significant effects on cellular processes. By inhibiting GSK-3β, BIO-Acetoxime blocks β-catenin phosphorylation and degradation, thereby allowing it to activate transcription of WNT pathway-controlled genes . This influences cell function, including impacts on cell signaling pathways and gene expression .

Molecular Mechanism

BIO-Acetoxime exerts its effects at the molecular level primarily by inhibiting GSK-3α/β . It binds to the ATP-binding pocket of these enzymes, preventing them from phosphorylating their substrates . This leads to changes in gene expression and cellular signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of BIO-Acetoxime have been observed to vary with different dosages . For instance, in zebrafish, BIO-Acetoxime at concentrations of 100 μM and 200 μM significantly reduced PTZ-induced seizures .

Metabolic Pathways

BIO-Acetoxime is involved in the WNT signaling pathway by inhibiting GSK-3β and preventing the degradation of β-catenin

Preparation Methods

Synthetic Routes and Reaction Conditions

BIO-acetoxime is synthesized through a series of chemical reactions starting from indirubin. The reaction conditions typically involve the use of bromine and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods

The industrial production of BIO-acetoxime follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BIO-acetoxime undergoes various chemical reactions, including:

Oxidation: BIO-acetoxime can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction of BIO-acetoxime can lead to the formation of amine derivatives.

Substitution: The acetoxime group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include various oxime, amine, and substituted derivatives of BIO-acetoxime .

Scientific Research Applications

BIO-acetoxime has a wide range of scientific research applications:

Comparison with Similar Compounds

BIO-acetoxime is compared with other GSK-3 inhibitors such as:

6-bromoindirubin-3’-oxime (BIO): Similar in structure but lacks the acetoxime group, making BIO-acetoxime more selective and potent.

Indirubin: The parent compound with less specificity towards GSK-3.

Lithium chloride: A non-specific GSK-3 inhibitor with broader effects on other cellular processes.

BIO-acetoxime stands out due to its high selectivity and potency towards GSK-3, making it a valuable tool in scientific research and potential therapeutic applications .

Biological Activity

Glycogen synthase kinase-3 (GSK-3) is a crucial serine/threonine kinase involved in various cellular processes, including metabolism, cell differentiation, and apoptosis. Inhibitors of GSK-3 have garnered significant attention for their potential therapeutic applications in treating diseases such as diabetes, neurodegenerative disorders, and cancer. This article reviews the biological activity of GSK-3 Inhibitor X, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

Overview of GSK-3

GSK-3 exists in two isoforms: GSK-3α and GSK-3β, which share approximately 97% similarity in their catalytic domains but have distinct physiological roles. Under normal conditions, GSK-3 is active and phosphorylates various substrates to regulate signaling pathways. Its inhibition has been linked to beneficial effects in several pathological conditions, prompting extensive research into selective inhibitors .

GSK-3 inhibitors function primarily by blocking the enzyme's active site or by promoting its phosphorylation at specific serine residues. This phosphorylation creates a pseudosubstrate that occludes substrate access to the active site, effectively reducing enzymatic activity . The structural basis for inhibition often involves interactions with key amino acids within the ATP-binding pocket of GSK-3, which can be exploited in drug design .

Efficacy in Preclinical Studies

This compound has demonstrated significant biological activity across various models:

- Neuroprotection : In rodent models of Alzheimer's disease, treatment with this compound led to a reduction in tau phosphorylation and improved cognitive function. Notably, doses around 3 μM resulted in a 60% decrease in GSK-3β activity levels in the hippocampus .

- Antidepressant Effects : In models of depression, this compound exhibited rapid antidepressant-like effects, suggesting its potential utility in treating mood disorders. The compound was shown to enhance synaptic plasticity and promote neurogenesis .

- Anti-inflammatory Properties : Inhibition of GSK-3 has been linked to reduced inflammatory responses in various disease models. This compound demonstrated efficacy in attenuating pro-inflammatory cytokine production in models of systemic inflammation .

Case Studies

Several studies have assessed the effects of this compound:

- Case Study 1 : A study involving transgenic mice expressing human tau showed that administration of this compound resulted in decreased tau aggregation and improved behavioral outcomes compared to control groups.

- Case Study 2 : Clinical trials assessing the efficacy of GSK-3 inhibitors in patients with major depressive disorder indicated that those receiving this compound experienced significant improvements in depressive symptoms compared to placebo .

Comparative Analysis of Selective GSK-3 Inhibitors

The following table summarizes key characteristics and biological activities of various selective GSK-3 inhibitors compared to this compound:

| Compound | IC50 (nM) | Selectivity | Disease Model | Notes |

|---|---|---|---|---|

| This compound | <100 | High | Alzheimer's Disease | Reduces tau phosphorylation |

| SB216763 | 50 | Moderate | Neuroprotection | Effective at low concentrations |

| Lithium | >1000 | Low | Bipolar Disorder | Non-selective; side effects observed |

| Tideglusib | 20 | High | Multiple Sclerosis | Promotes neuroprotection |

Properties

IUPAC Name |

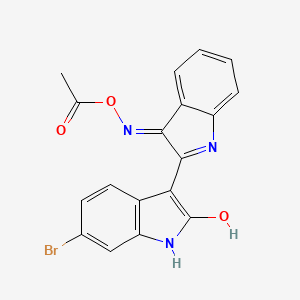

[(E)-[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3/b22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDSYNWJCPDHLL-CJLVFECKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/N=C/1\C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648024 | |

| Record name | 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667463-85-6 | |

| Record name | 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 667463-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.